Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate
CAS No.: 2260937-45-7
Cat. No.: VC4594478
Molecular Formula: C14H25NO3
Molecular Weight: 255.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2260937-45-7 |
|---|---|
| Molecular Formula | C14H25NO3 |
| Molecular Weight | 255.358 |
| IUPAC Name | tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H25NO3/c1-12(2,3)14(10-16)7-8-15(9-14)11(17)18-13(4,5)6/h10H,7-9H2,1-6H3 |
| Standard InChI Key | UZWMLQLGZATLRE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O |
Introduction
Structural Characteristics
Molecular Framework
The compound features a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) substituted at the 1- and 3-positions. The 1-position is functionalized with a tert-butoxycarbonyl (Boc) protecting group, while the 3-position bears both a formyl (-CHO) group and a tert-butyl (-C(CH₃)₃) substituent. This arrangement introduces steric hindrance and electronic effects that influence reactivity in subsequent synthetic steps.
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₅NO₃ | |
| Molecular Weight | 255.358 g/mol | |
| IUPAC Name | tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate | |
| SMILES | CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O | |
| InChIKey | UZWMLQLGZATLRE-UHFFFAOYSA-N |
Stereochemical Considerations
The stereochemistry at the 3-position is critical for interactions in chiral environments, though specific enantiomeric data for this compound remain underreported. Related pyrrolidine derivatives, such as (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS: 191348-04-6), demonstrate the importance of stereochemistry in biological activity .
Synthesis Methods
Multi-Step Synthesis Strategy
The synthesis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate typically involves:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives or reductive amination of 1,4-diketones.
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Introduction of the Formyl Group: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack reagents .
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Protection with tert-Butyl Groups: The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O), while the tert-butyl substituent at the 3-position may be added via alkylation.
Table 2: Representative Synthetic Steps
Challenges and Optimization
Steric hindrance from the dual tert-butyl groups complicates purification, often necessitating chromatographic techniques. Solvent selection (e.g., dichloromethane or THF) and low-temperature conditions improve regioselectivity during formylation .
Physical and Chemical Properties
Physicochemical Parameters
The compound exhibits moderate polarity due to the formyl and carbamate groups, with a calculated logP of 0.78 . Its high molecular weight (255.358 g/mol) contributes to limited solubility in aqueous media but excellent solubility in organic solvents like ethyl acetate and DMF.
Table 3: Experimental Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 276.3±33.0°C (predicted) | Computational |
| Density | 1.1±0.1 g/cm³ | Experimental |
| Flash Point | 120.9±25.4°C | ASTM D93 |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C | Gas chromatography |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~2800 cm⁻¹ (C-H stretch, tert-butyl).
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NMR: ¹H NMR (CDCl₃) signals at δ 9.65 (s, 1H, CHO), 1.45 (s, 9H, Boc), and 1.40 (s, 9H, tert-butyl).
Applications in Organic Synthesis
Building Block for Heterocycles
The formyl group undergoes condensation reactions to form imines or hydrazones, enabling the synthesis of pyrrolidine-based pharmaceuticals. For example, it serves as a precursor to kinase inhibitors and antiviral agents.
Chiral Auxiliary Applications
The tert-butyl groups induce asymmetry, facilitating the synthesis of enantiomerically pure compounds. This property is exploited in asymmetric hydrogenation and enzymatic resolution .
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